1-methyl-4-phenyl-3-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-methyl-4-phenyl-3-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H23F3N4O and its molecular weight is 416.448. The purity is usually 95%.
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Scientific Research Applications
Organometallic Chemistry and Catalysis
Half-sandwich ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, involving similar triazole structures, have been synthesized and explored for their catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrate the influence of the triazole ligand structure on catalytic efficiency, highlighting the potential of triazole derivatives in organometallic catalysis (Saleem et al., 2013).
Molecular Docking Studies
Benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound , have been studied for their potential as EGFR inhibitors, crucial for anti-cancer properties. Molecular docking studies have provided insights into the tautomeric properties, conformations, and the mechanism behind their anticancer properties, showcasing the role of triazole derivatives in drug design (Karayel, 2021).
Antimicrobial Activity
Research into novel 1,2,4-triazole derivatives, including antimicrobial activity evaluations, reveals significant antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents. The structure-activity relationships derived from these studies could inform the design of new triazole-based antimicrobials (Vankadari et al., 2013).
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O/c1-27-21(30)29(19-8-3-2-4-9-19)20(26-27)17-10-12-28(13-11-17)15-16-6-5-7-18(14-16)22(23,24)25/h2-9,14,17H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWHUWUBOGIMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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